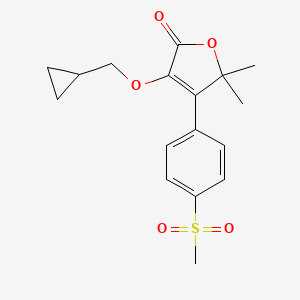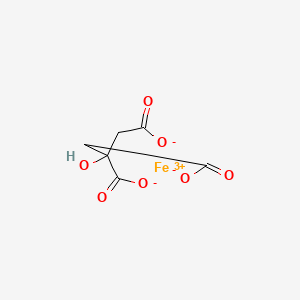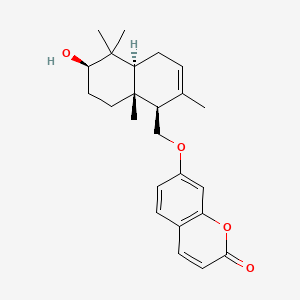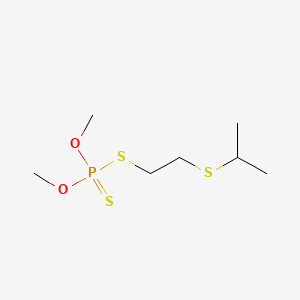
Firocoxib
説明
Firocoxib, sold under the brand names Equioxx and Previcox among others, is a nonsteroidal anti-inflammatory drug of the COX-2 inhibitor (coxib) class. It is approved for use in horses (Equioxx) and for use in dogs (Previcox). Firocoxib was the first COX-2 inhibitor approved by the U.S. Food and Drug Administration for horses .
Synthesis Analysis
The synthesis of Firocoxib involves bromination of a compound A, followed by conversion of bromine into hydroxyl through a phase-transfer catalytic hydroxylation process to obtain a compound B. Hydroxyl in a compound E is subjected to cyclopropyl methylation through phase-transfer catalytic hydroxylation to obtain Firocoxib .Molecular Structure Analysis
Firocoxib has a molecular formula of C17H20O5S and a molecular weight of 336.40 g/mol . The structure includes a furanone ring with a cyclopropylmethoxy group and a 4-methylsulfonylphenyl group .Chemical Reactions Analysis
Firocoxib is a selective COX-2 inhibitor, which means it selectively inhibits the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the formation of prostaglandins, which play a key role in inflammation and pain .Physical And Chemical Properties Analysis
Firocoxib has a molecular weight of 336.4 and its chemical formula is C17H20O5S. It is soluble in DMSO .科学的研究の応用
Veterinary Medicine: Safety Assessment on Healthy Horses
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) specifically formulated for veterinary medicine . It selectively acts on inhibiting the cyclooxygenase 2 enzyme (COX-2) . A study was conducted to evaluate the effects of oral firocoxib on healthy horses . The study found that administering firocoxib to the horses did not cause any adverse effects on the stomach mucosa . However, it slightly reduces the blood’s ability to clot, which was unexpected since the drug was supposed to promote clotting .
Veterinary Oncology: Potential Neoadjuvant Treatment in Canine Patients
Firocoxib has been studied as a potential neoadjuvant treatment in canine patients with triple-negative mammary gland tumors . The study demonstrated apoptosis induction associated with Cox2 inhibition treatment in vitro and provides relevant information to support the use of firocoxib in canine mammary cancer patients and its potential as adjuvant therapy .
Equine Reproduction: Mitigating Post-Breeding Inflammation
In regard to reproduction, the effect of firocoxib resulted in decreased inflammation associated with placentitis and increased ovulation, especially when used to mitigate post-breeding inflammation during the periovulatory period in mares .
Safety And Hazards
Firocoxib may be suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
特性
IUPAC Name |
3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULAPETWGIGNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870188 | |
| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Firocoxib | |
CAS RN |
189954-96-9 | |
| Record name | Firocoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189954-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firocoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Firocoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Firocoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIROCOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2). [, ] COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. [] By inhibiting COX-2, Firocoxib reduces the production of prostaglandins, thus alleviating pain and inflammation. [, ]
A: While Firocoxib preferentially inhibits COX-2, some studies suggest that it can also inhibit COX-1, albeit to a lesser extent than non-selective NSAIDs. [] This inhibition of COX-1, particularly at high concentrations, may contribute to potential gastrointestinal side effects. []
A: Studies have shown that Firocoxib effectively reduces PGE2 concentrations in various biological samples. [, , ] For example, in horses, oral administration of Firocoxib significantly reduced LPS-induced PGE2 synthesis. [] Similarly, in cats, Firocoxib administration resulted in lower plasma PGE2 concentrations. []
A: The molecular formula of Firocoxib is C17H15F3N3NaO3S, and its molecular weight is 426.4 g/mol. []
A: Yes, spectroscopic techniques like UV detection are commonly employed in the analysis of Firocoxib. [, ] For instance, a high-speed reversed-phase HPLC method with UV detection at 240 nm was developed for the determination of Firocoxib and its related substances. []
ANone: The provided research focuses primarily on the pharmacological aspects of Firocoxib. Further research is necessary to fully understand the material compatibility and stability of Firocoxib under various conditions.
ANone: Firocoxib is a non-steroidal anti-inflammatory drug and does not possess catalytic properties. Its primary function is to inhibit the COX-2 enzyme rather than catalyze chemical reactions.
ANone: While the provided research does not extensively explore computational studies on Firocoxib, it highlights the potential for such approaches. For instance, understanding the interaction of Firocoxib with COX-1 and COX-2 at a molecular level could be further investigated using computational modeling and docking studies.
A: Research indicates that Firocoxib is available in various formulations, including oral paste, chewable tablets, and injectable solutions. [, , ] These formulations likely employ different strategies to enhance stability, solubility, and bioavailability. [] Further studies are needed to compare the stability of Firocoxib in these different formulations under various storage conditions.
ANone: The provided research primarily focuses on the scientific and clinical aspects of Firocoxib. Information related to specific SHE regulations and compliance is not discussed.
A: Firocoxib is readily absorbed following oral administration in various species, including horses, pigs, goats, and calves. [, , , , ] Studies have shown high oral bioavailability, ranging from 70% to 98%, indicating efficient absorption from the gastrointestinal tract. [, ] Firocoxib is widely distributed throughout the body, as indicated by its volume of distribution. [, ]
A: The elimination half-life of Firocoxib varies between species and administration routes. In horses, the mean half-life was reported to be approximately 30-44 hours after intravenous and oral administration. [, ] In calves, the terminal half-life was approximately 37 hours after intravenous administration and 19 hours after oral administration. []
A: Firocoxib is primarily metabolized in the liver via dealkylation and glucuronidation to inactive metabolites. [] Urinary excretion is the major route of elimination. []
A: Researchers have employed various animal models to evaluate Firocoxib's analgesic efficacy. These include models of osteoarthritis in horses and dogs, [, , , ] lipopolysaccharide-induced pyrexia in cats, [] and incisional pain in mice. [] Additionally, Firocoxib's effect on pain and stress responses associated with cautery disbudding has been studied in calves. []
A: Clinical trials in dogs have demonstrated Firocoxib's efficacy in reducing pain and improving mobility in cases of osteoarthritis. [, ] In horses, Firocoxib administration significantly improved lameness scores in individuals with naturally occurring osteoarthritis. []
ANone: While the research mentions that Firocoxib has a good safety profile, this Q&A focuses specifically on the scientific aspects of the drug, excluding information related to potential side effects, interactions, or contraindications.
A: Studies have explored the use of various biomarkers to assess Firocoxib's effects. For example, plasma cortisol and substance P concentrations were measured to evaluate its analgesic effects in calves undergoing disbudding. [] Additionally, infrared thermography was used to monitor ocular temperature changes as an indicator of pain and inflammation. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and fluorescence detection, are commonly employed for the quantification of Firocoxib in biological samples. [, , , ]
ANone: The provided research primarily focuses on the pharmacological and clinical aspects of Firocoxib. Information related to its environmental impact and degradation is not discussed.
A: The research mentions that Firocoxib is available in various formulations, implying differences in dissolution and solubility profiles. [, ] For example, the oral paste formulation is likely designed to enhance dissolution and absorption in the gastrointestinal tract. []
A: Analytical methods for Firocoxib analysis undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These parameters are crucial for reliable quantification of the drug in various matrices, including bulk drug substances and biological samples.
ANone: The provided research primarily focuses on the scientific and clinical aspects of Firocoxib. Information related to specific quality control and assurance measures during development, manufacturing, and distribution is not discussed.
ANone: The provided research does not delve into the immunogenic potential of Firocoxib. Further research is required to assess its potential to elicit immune responses and evaluate any potential long-term immunological consequences.
ANone: The interaction of Firocoxib with drug transporters was not explicitly addressed in the provided research. Investigating the role of drug transporters in Firocoxib's pharmacokinetic profile could offer valuable insights into its absorption, distribution, and elimination.
ANone: The research does not offer specific information about Firocoxib's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is necessary to determine if Firocoxib affects the metabolism of other drugs.
A: While the research does not directly address biodegradability, it indicates that Firocoxib is metabolized in the liver, suggesting a degree of biodegradation. [] Further research is necessary to assess its complete metabolic fate and potential environmental impact.
A: Several alternative NSAIDs are available for managing pain and inflammation in animals, including carprofen, meloxicam, phenylbutazone, and flunixin meglumine. [, , , , , ] Each NSAID exhibits a unique pharmacological profile, including differences in COX selectivity, efficacy, and potential side effects. [] The choice of NSAID depends on factors such as the species, the condition being treated, and individual patient considerations.
ANone: The provided research primarily focuses on the pharmacological and clinical aspects of Firocoxib. Information related to its recycling and waste management is not discussed.
ANone: The provided research focuses on the findings and conclusions of specific studies on Firocoxib. It does not offer insights into the broader research infrastructure and resources associated with the drug's development and study.
ANone: The provided research primarily focuses on the current understanding and applications of Firocoxib. It does not provide a historical context or highlight specific milestones in its research and development.
A: The research highlights the interdisciplinary nature of Firocoxib research, encompassing pharmacology, pharmacokinetics, analytical chemistry, and clinical veterinary medicine. [, , , ] For example, understanding the pharmacokinetic-pharmacodynamic relationship of Firocoxib requires collaboration between pharmacologists, clinicians, and analytical chemists. Similarly, developing and validating analytical methods for Firocoxib involves expertise from both analytical chemists and pharmaceutical scientists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)




